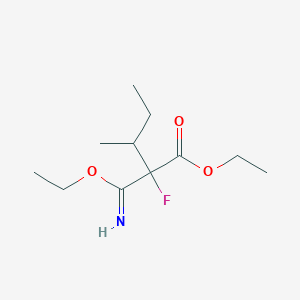
ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxycarbonimidoyl group, a fluoro substituent, and a methyl group on a pentanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-fluoro-3-methylpentanoate with ethoxycarbonyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluoro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate involves its interaction with specific molecular targets. The ethoxycarbonimidoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro substituent can enhance the compound’s stability and binding affinity to its targets, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(C-ethoxycarbonimidoyl)benzoate
- Ethyl 4-[5-[4-(C-ethoxycarbonimidoyl)phenoxy]pentoxy]benzenecarboximidate
Uniqueness
Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate is unique due to the presence of both a fluoro and a methyl group on the pentanoate backbone, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a distinct and valuable molecule for research and industrial applications.
Propiedades
Número CAS |
18283-07-3 |
|---|---|
Fórmula molecular |
C11H20FNO3 |
Peso molecular |
233.28 g/mol |
Nombre IUPAC |
ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate |
InChI |
InChI=1S/C11H20FNO3/c1-5-8(4)11(12,9(13)15-6-2)10(14)16-7-3/h8,13H,5-7H2,1-4H3 |
Clave InChI |
IMLWLQBDQNEKQX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=N)OCC)(C(=O)OCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


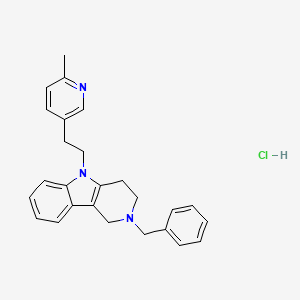
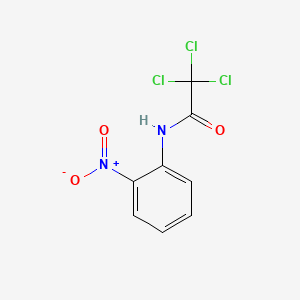
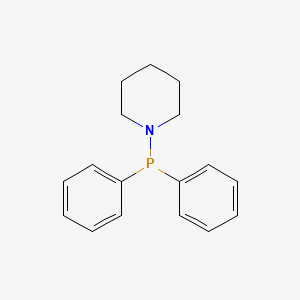
![[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride](/img/structure/B14706040.png)


![1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine](/img/structure/B14706059.png)
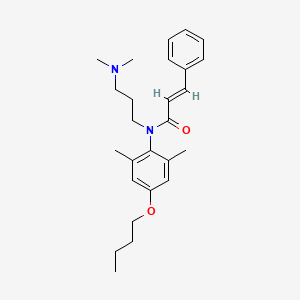
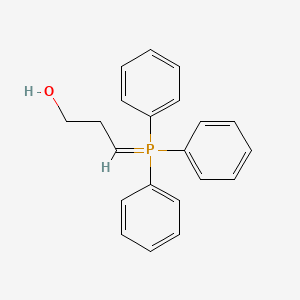
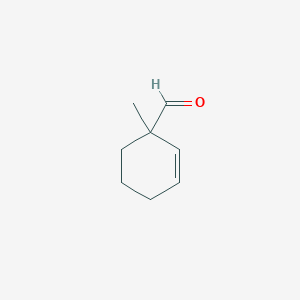
![2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane](/img/structure/B14706076.png)
![3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate](/img/structure/B14706077.png)

![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)
